molecular formula C8H3ClF3IO B3017219 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone CAS No. 2352970-26-2

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone

Cat. No. B3017219
M. Wt: 334.46
InChI Key: UZSQRYURMGOLCN-UHFFFAOYSA-N
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Description

The compound 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone is a halogenated acetophenone derivative characterized by the presence of chlorine, iodine, and trifluoromethyl groups. This molecular structure suggests potential reactivity due to the presence of both electron-withdrawing and electron-donating substituents, which could influence its chemical behavior in various reactions.

Synthesis Analysis

The synthesis of halogenated acetophenone derivatives is not directly described in the provided papers. However, methods for synthesizing related compounds can offer insight. For example, the preparation of 4-chloro-3-(trifluoroacetyl)-coumarins involves the reaction of 4-hydroxycoumarin with trifluoroacetic anhydride and a chlorinated compound in the presence of a silyl chloride . This suggests that a similar approach could potentially be adapted for synthesizing 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone would be expected to exhibit significant electronic effects due to the trifluoromethyl group, which is strongly electron-withdrawing, and the halogens, which can participate in various electronic interactions. The presence of these substituents could affect the compound's reactivity and the types of reactions it can undergo .

Chemical Reactions Analysis

While the specific reactions of 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone are not detailed in the provided papers, the reactions of structurally similar compounds can be informative. For instance, 3-(polyfluoroacyl)chromones react with hydroxylamine to yield novel isoxazole and chromone derivatives . This indicates that the trifluoroacetophenone moiety can participate in nucleophilic addition reactions, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone would likely include high reactivity due to the presence of both electron-withdrawing and electron-donating groups. The trifluoromethyl group would contribute to the compound's lipophilicity and could affect its boiling point and solubility . The halogens, particularly iodine, may also influence the compound's density and refractive index. The specific properties would need to be determined experimentally, as they are not provided in the papers.

Scientific Research Applications

  • Catalytic Hydrogenation : Platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, including compounds similar to 3'-chloro-4'-iodo-2,2,2-trifluoroacetophenone, has shown significant enantioselectivity, influenced by electron-withdrawing and electron-releasing groups. This process is important in the synthesis of optically active compounds (M. V. Arx, T. Mallát, & A. Baiker, 2001).

  • Reaction with Iodine(III) Tris(trifluoroacetate) : Acetophenones, similar in structure to 3'-chloro-4'-iodo-2,2,2-trifluoroacetophenone, react with iodine(III) tris(trifluoroacetate) to produce various iodo derivatives. The reaction conditions, such as temperature and solvent, play a significant role in determining the specific products formed (N. Fukuyama, H. Nishino, & K. Kurosawa, 1987).

  • Synthesis of Fluorinated Polymers : Novel fluorinated diamine monomers based on trifluoroacetophenone have been synthesized for the development of fluorine-containing polyimides. These polymers demonstrate excellent thermal stability and solvent resistance, which are significant for materials science applications (M. Brink, Donald K. Brandom, G. Wilkes, & J. Mcgrath, 1994).

  • Halogen Shuffling in Pyridines : Studies involving halogen shuffling in pyridines, including compounds like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, have provided insights into electrophilic substitutions and halogen/metal exchange reactions. Such reactions are fundamental in organic synthesis (F. Mongin, Antonio Tognini, F. Cottet, & M. Schlosser, 1998).

  • Fluorescence Sensing of Carboxylate Anions : Trifluoroacetophenone derivatives have been utilized in fluorescence "turn-on" sensing of carboxylate anions. This application is crucial in the development of analytical and diagnostic tools (Dae-Sik Kim & K. Ahn, 2008).

  • Difluorocarbene Precursor : 2-Chloro-2,2-difluoroacetophenone, derived from trifluoroacetophenone, acts as a difluorocarbene reagent, demonstrating a non-ozone-depleting substance-based preparation method. This is important in the field of green chemistry (Laijun Zhang, Ji Zheng, & Jinbo Hu, 2006).

properties

IUPAC Name

1-(3-chloro-4-iodophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3IO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSQRYURMGOLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone

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